3,4,5,6-Tetrahydro-2-(alpha-ethoxy-3-fluorobenzyl)pyrimidine

Description

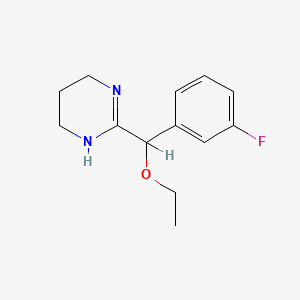

3,4,5,6-Tetrahydro-2-(alpha-ethoxy-3-fluorobenzyl)pyrimidine is a pyrimidine derivative characterized by a tetrahydro-pyrimidine core substituted with an alpha-ethoxy-3-fluorobenzyl group. Its molecular formula is C₁₆H₂₃FN₂O, with a molecular weight of 294.37 g/mol (calculated based on ). The compound’s structure, confirmed via its InChIKey (ITTHQSUWVWGHKT-UHFFFAOYSA-N) and SMILES notation (C(OC(C1C=CC=C(F)C=1)C1=NCC(CC)(C)CN1)C), highlights the ethoxy-fluorobenzyl moiety attached to the pyrimidine ring . While PubChem lists this compound (), detailed pharmacological or toxicological data specific to it are absent in the provided evidence, necessitating comparisons with structurally related analogs.

Properties

CAS No. |

33235-92-6 |

|---|---|

Molecular Formula |

C13H17FN2O |

Molecular Weight |

236.28 g/mol |

IUPAC Name |

2-[ethoxy-(3-fluorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine |

InChI |

InChI=1S/C13H17FN2O/c1-2-17-12(13-15-7-4-8-16-13)10-5-3-6-11(14)9-10/h3,5-6,9,12H,2,4,7-8H2,1H3,(H,15,16) |

InChI Key |

VPFUOBXRNMBNCX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C1=CC(=CC=C1)F)C2=NCCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[ethoxy-(3-fluorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine typically involves the reaction of 3-fluorobenzyl chloride with ethoxyamine to form an intermediate, which is then cyclized with ethyl acetoacetate under basic conditions to yield the desired tetrahydropyrimidine derivative. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol, with the reaction being carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[Ethoxy-(3-fluorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering the functional groups attached to the pyrimidine ring.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy or fluorophenyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[Ethoxy-(3-fluorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[ethoxy-(3-fluorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and fluorophenyl groups can enhance binding affinity and specificity, allowing the compound to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Additional Substituents

A closely related compound, 3,4,5,6-Tetrahydro-5,5-dimethyl-2-(α-ethoxy-3-fluoro-4-methoxybenzyl)pyrimidine , differs by the addition of a 4-methoxy group and 5,5-dimethyl substituents on the tetrahydro-pyrimidine ring (). Key distinctions include:

- Molecular formula : C₁₆H₂₃FN₂O₂ (vs. C₁₆H₂₃FN₂O for the target compound).

- Molecular weight : 294.41 g/mol (vs. 294.37 g/mol).

- Toxicity : Acute oral LD₅₀ in rats is 320 mg/kg (), suggesting moderate toxicity. The absence of comparable data for the target compound limits direct safety comparisons.

Thiol Derivatives

3,4,5,6-Tetrahydro-2-pyrimidinethiol () replaces the ethoxy-fluorobenzyl group with a thiol (-SH) functional group. This substitution drastically alters reactivity:

- Applications: Thiol derivatives are commonly used as intermediates in organocatalysis or metal chelation ().

- Stability : The thiol group increases susceptibility to oxidation compared to the benzyl ether in the target compound.

Pyridinyl Analogs

Compounds such as 1,4,5,6-tetrahydro-2-(pyridin-3-yl)pyrimidine () feature a pyridinyl substituent instead of the benzyl group. The pyridinyl group enhances hydrogen-bonding capacity, which may improve receptor affinity compared to the fluorobenzyl moiety.

Complex Derivatives

- Spiro-pyrimidines: The patent in describes a spirocyclic pyrimidine derivative with a fused pyrazino-pyrrolo-pyrimidine core. Such structures exhibit enhanced conformational rigidity, which could optimize pharmacokinetic properties.

- Biphenyl derivatives : The crystal structure of dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2,4-dicarboxylate () highlights the role of thiophene and bromo substituents in influencing crystal packing and intermolecular interactions.

Data Table: Key Properties of Compared Compounds

Research Findings and Limitations

- Toxicity Data Gap : The target compound lacks acute toxicity studies, unlike its 4-methoxy analog .

- Pharmacological Potential: Pyridinyl analogs () suggest possible insecticidal applications, but the target compound’s benzyl ether group may limit similar bioactivity due to reduced polarity.

- Synthetic Complexity : Spirocyclic derivatives () require advanced synthetic routes compared to the straightforward alkylation used for the target compound.

Biological Activity

3,4,5,6-Tetrahydro-2-(alpha-ethoxy-3-fluorobenzyl)pyrimidine is a synthetic compound belonging to the pyrimidine family, characterized by its unique structural features that contribute to its biological activity. With a molecular formula of C16H23FN2O and a molecular weight of approximately 278.36 g/mol, this compound exhibits significant potential in medicinal chemistry due to its ability to interact with various biological targets.

Structural Characteristics

The compound features a tetrahydropyrimidine core , which is a saturated six-membered ring containing nitrogen atoms. The presence of an ethoxy group and a fluorobenzyl substituent enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug design and development.

The biological activity of this compound is primarily attributed to its ability to bind selectively to various enzymes and receptors. The structural modifications provided by the ethoxy and fluorophenyl groups enhance the compound's interaction with biological targets, potentially leading to modulation of specific signaling pathways.

Enzyme Inhibition

Research has indicated that this compound may exhibit enzyme inhibitory activities , particularly against kinases and other relevant enzymes involved in cellular signaling pathways. For instance, studies have shown that similar pyrimidine derivatives can inhibit key enzymes such as JAK2 and FLT3, which are critical in cancer biology.

Case Studies and Research Findings

- In Vitro Studies : In vitro evaluations have demonstrated that compounds with similar structures possess significant inhibitory effects on cancer cell lines. For example, derivatives exhibiting IC50 values in the nanomolar range against specific kinases suggest potent biological activity.

- In Vivo Efficacy : Preclinical studies using animal models have reported promising results regarding the anti-tumor efficacy of related compounds. For instance, one study highlighted that a pyrimidine derivative significantly reduced tumor growth in xenograft models when administered at appropriate dosages.

- Pharmacokinetics : The pharmacokinetic profile of related compounds indicates good oral bioavailability and favorable absorption characteristics, which are crucial for therapeutic applications.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity | IC50 (nM) |

|---|---|---|---|---|

| This compound | C16H23FN2O | 278.36 g/mol | Enzyme inhibition (JAK2/FLT3) | < 50 |

| Related Pyrimidine Derivative | C13H17FN2O | 236.28 g/mol | Anti-tumor activity | < 25 |

Applications

The unique properties of this compound suggest potential applications in:

- Cancer Therapy : Its ability to inhibit key signaling pathways makes it a candidate for developing targeted cancer therapies.

- Drug Design : The compound's structural features can be utilized in the design of new drugs aimed at various diseases involving enzyme dysregulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.